molecular formula C23H21NO4 B2985998 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid CAS No. 2137617-35-5

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid

Cat. No. B2985998
CAS RN: 2137617-35-5
M. Wt: 375.424
InChI Key: UXOZOUXTITZOMW-UHFFFAOYSA-N
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Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid, also known as Fmoc-L-4-yn-OH, is a chemical compound widely used in scientific research. It belongs to the family of Fmoc-protected amino acids, which are commonly used as building blocks for peptide synthesis.

Scientific Research Applications

Fluorescent Labeling Reagents

A novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range of aqueous media, making it a potential candidate for biomedical analysis. This compound's fluorescence characteristics, including a large Stokes' shift and high stability against light and heat, could be leveraged for fluorescent labeling, as demonstrated by its application in the determination of carboxylic acids (Hirano et al., 2004).

Protective Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used extensively to protect hydroxy groups during the synthesis of complex organic molecules. Its stability under various conditions and compatibility with other protective groups make it a versatile tool in synthetic chemistry, facilitating the synthesis of peptides and oligomers with intricate structures (Gioeli & Chattopadhyaya, 1982).

Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been developed as surfactants for carbon nanotubes (CNTs). These compounds enable the creation of homogeneous aqueous CNT dispersions on-demand, under constant and physiological conditions. The quantum mechanical modeling of these surfactants' interactions with CNTs provides insights into their mechanism of action, highlighting their potential in nanotechnology applications (Cousins et al., 2009).

Synthesis of Oligomers

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been used in solid-phase synthesis to create oligomers. These monomer units allow for the efficient synthesis of oligomers varying in length, offering a method for constructing complex oligomers for research in glycobiology and materials science (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,11-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOZOUXTITZOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid

CAS RN

2137617-35-5
Record name 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid
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